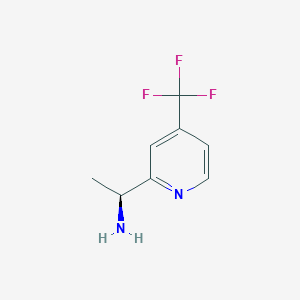

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C8H9F3N2 |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine |

InChI |

InChI=1S/C8H9F3N2/c1-5(12)7-4-6(2-3-13-7)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 |

InChI Key |

CHQOZJPSZZECLU-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CC(=C1)C(F)(F)F)N |

Canonical SMILES |

CC(C1=NC=CC(=C1)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethyl)pyridine and a chiral amine precursor.

Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The trifluoromethyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the chiral amine moiety play crucial roles in determining the compound’s binding affinity and selectivity towards these targets. The exact molecular mechanisms may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related pyridine- and benzene-based amines, focusing on substituents, heterocycle variations, and synthetic efficiency.

Key Findings:

Substituent Position and Activity: The 4-position of pyridine is optimal for -CF₃ in the target compound, whereas 6-substituted analogues (e.g., bromo or phenyl derivatives) show reduced pharmacological relevance due to steric or electronic mismatches .

Chirality and Synthesis :

- Asymmetric hydrogenation methods for related compounds yield moderate enantiomeric excess (73.9% ee in 2g·HCl), highlighting the challenge of achieving high chiral purity in trifluoromethylated amines .

- The (S)-configuration in the target compound is prioritized in drug development for its stereoselective efficacy .

Physicochemical Properties :

- Hydrochloride salts (e.g., CAS 1803607-61-5) improve aqueous solubility, critical for bioavailability .

- Trifluoromethyl groups enhance membrane permeability compared to bromo or methoxy substituents .

Research Implications

- Medicinal Chemistry : The target compound’s trifluoromethyl-pyridine scaffold is a promising lead for kinase inhibitors or GPCR-targeted therapies .

- Synthetic Optimization : Higher-yield asymmetric routes (e.g., enzymatic resolution) are needed to address the moderate ee% observed in analogues .

- Structural Diversification : Pyrimidine or benzene-backbone derivatives may serve as negative controls in structure-activity relationship (SAR) studies .

Biological Activity

(S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine, a chiral amine compound, is characterized by a trifluoromethyl group attached to a pyridine ring. Its molecular formula is with a molecular weight of 190.17 g/mol. The compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, potentially influencing its selectivity towards various receptors and enzymes. This characteristic is crucial in determining its therapeutic efficacy.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown selective activity against Chlamydia trachomatis, the pathogen responsible for chlamydial infections. The presence of the trifluoromethyl substituent is significant for its activity, as analogs lacking this group demonstrated no biological efficacy .

Antitumor Activity

While specific data on antitumor activity for this compound is limited, compounds with similar structural features have been reported to possess notable antitumor properties. For example, derivatives with trifluoromethyl groups have been linked to enhanced potency against various cancer cell lines, suggesting that this compound may also exhibit such activities warranting further investigation .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethyl group significantly contributes to the biological activity of the compound. Variations in substituents on the pyridine ring can lead to differing levels of potency against various biological targets. For example, compounds replacing the trifluoromethyl group with other electron-withdrawing groups have shown varying degrees of activity against C. trachomatis and other pathogens .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-1-(4-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine, and how can enantiomeric purity be optimized?

- Synthetic Methodology : A common approach involves coupling a trifluoromethyl-substituted pyridine precursor with an enantiomerically pure amine. For example, chiral resolution via crystallization or asymmetric catalysis can enhance enantiomeric purity. Reaction conditions (e.g., solvent choice, temperature, and catalyst loading) significantly impact yield and stereoselectivity. In one protocol, 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide was reacted with thiourea derivatives in DMF with triethylamine to form thiazole intermediates, which could be adapted for this compound .

- Optimization : Chiral HPLC or SFC (supercritical fluid chromatography) is critical for assessing enantiomeric excess. Adjusting reaction time and temperature during reductive amination steps can minimize racemization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- NMR Analysis : and NMR are essential for confirming the trifluoromethyl group and pyridine ring substitution patterns. The chiral center’s configuration can be validated via NMR or X-ray crystallography .

- Mass Spectrometry : High-resolution LC-MS (ESI) ensures molecular weight accuracy and identifies synthetic impurities (e.g., diastereomers or unreacted intermediates) .

Q. What strategies improve solubility for in vitro assays, given the compound’s hydrophobicity?

- Solvent Systems : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous compatibility, co-solvents like cyclodextrins or surfactants (e.g., Tween-80) can stabilize the compound in biological buffers.

- Salt Formation : Hydrochloride salts (as seen in related compounds) enhance water solubility and stability .

Advanced Research Questions

Q. How does stereochemistry influence binding affinity to biological targets?

- Structure-Activity Relationship (SAR) : The (S)-enantiomer often exhibits distinct interactions with chiral binding pockets in enzymes or receptors. For example, in kinase inhibitors, the spatial orientation of the trifluoromethyl group and pyridine ring can alter hydrogen bonding and hydrophobic interactions.

- Validation Methods : Competitive binding assays (e.g., SPR or ITC) paired with molecular docking simulations quantify enantiomer-specific affinity differences .

Q. What side reactions or intermediates arise during synthesis, and how are they mitigated?

- Common Issues :

- Racemization : Occurs under high-temperature or acidic conditions. Mitigation: Use milder bases (e.g., KCO) and lower temperatures during amination steps .

- Byproducts : Trifluoromethyl group hydrolysis can occur in aqueous environments. Mitigation: Anhydrous conditions and inert atmospheres (N/Ar) .

Q. How are discrepancies between in silico predictions and experimental IC values resolved?

- Data Contradiction Analysis :

- Solvation Effects : Computational models may underestimate solvent interactions. Experimental validation using varied solvent systems (e.g., adjusting DMSO concentration) clarifies discrepancies.

- Conformational Flexibility : MD simulations over extended timescales (≥100 ns) account for dynamic binding modes not captured in static docking .

Safety and Handling

Q. What safety protocols are recommended for handling this amine in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis due to potential respiratory irritancy.

- Waste Disposal : Halogenated waste containers are required for residues containing trifluoromethyl groups. Neutralization with dilute HCl before disposal reduces reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.